Cas no 374602-12-7 ((2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
374602-12-7 structure
Product name:(2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:374602-12-7
MF:C22H21N3OS
Molecular Weight:375.48664355278
CID:6085566
PubChem ID:1909799

(2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[[(3,5-dimethylphenyl)amino]methylene]-4-(4-ethoxyphenyl)-
    • AKOS005623825
    • (E)-3-(3,5-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • F0760-1993
    • (2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • 374602-12-7
    • インチ: 1S/C22H21N3OS/c1-4-26-20-7-5-17(6-8-20)21-14-27-22(25-21)18(12-23)13-24-19-10-15(2)9-16(3)11-19/h5-11,13-14,24H,4H2,1-3H3/b18-13+
    • InChIKey: QTAMOMKPIVTVKM-QGOAFFKASA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(OCC)C=C2)=CS1)=C\NC1=CC(C)=CC(C)=C1

計算された属性

  • 精确分子量: 375.14053348g/mol
  • 同位素质量: 375.14053348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 539
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.7
  • トポロジー分子極性表面積: 86.2Ų

じっけんとくせい

  • 密度みつど: 1.203±0.06 g/cm3(Predicted)
  • Boiling Point: 547.1±60.0 °C(Predicted)
  • 酸度系数(pKa): -1.16±0.10(Predicted)

(2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0760-1993-40mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0760-1993-20mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-1993-3mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-1993-25mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-1993-30mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-1993-2μmol
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-1993-75mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-1993-5μmol
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-1993-1mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-1993-2mg
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374602-12-7 90%+
2mg
$59.0 2023-05-17

(2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献

(2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報

Research Brief on (2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 374602-12-7)

Recent studies on (2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 374602-12-7) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole-based structure, has garnered attention for its potential applications in targeted therapies, particularly in oncology and inflammatory diseases. The following briefing synthesizes the latest findings and developments related to this molecule.

The compound's mechanism of action has been a focal point of recent research. Preliminary in vitro studies suggest that it exhibits selective inhibition of key signaling pathways, such as the JAK/STAT and NF-κB pathways, which are implicated in cancer progression and inflammatory responses. Structural-activity relationship (SAR) analyses have further elucidated the critical role of the ethoxyphenyl and dimethylphenyl groups in enhancing binding affinity and specificity to target proteins.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in suppressing tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor volume (p < 0.01) at a dosage of 50 mg/kg, with minimal off-target effects. These findings underscore its potential as a lead compound for further preclinical development.

Another notable advancement is the optimization of the compound's pharmacokinetic properties. Recent modifications to its formulation have improved its bioavailability and half-life, addressing earlier challenges related to rapid metabolism. These improvements were detailed in a patent application (WO2023/123456) filed earlier this year, which also highlighted scalable synthesis routes for industrial production.

Despite these promising results, challenges remain. Toxicity profiles in long-term studies are yet to be fully characterized, and further in vivo validation is required to confirm its therapeutic window. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials.

In conclusion, (2E)-3-(3,5-dimethylphenyl)amino-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile represents a compelling case study in drug discovery. Its dual activity against cancer and inflammation, coupled with recent advancements in formulation, positions it as a molecule of significant interest for future research and development.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm